molecular formula C25H31N5O2S B4015725 1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE

1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE

Cat. No.: B4015725
M. Wt: 465.6 g/mol
InChI Key: CIYXEDGQPRBLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core substituted with piperidine and piperazine moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the piperidine and piperazine groups through nucleophilic substitution reactions. Common reagents used in these reactions include piperidine, piperazine, and various sulfonyl chlorides under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalazine core or the piperidine/piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]ETHAN-1-ONE: Shares the piperazine moiety but differs in the core structure.

    3-(4-METHYLPIPERAZIN-1-YL)ANILINE: Contains the piperazine group but lacks the phthalazine core.

    N-(4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-METHYLPIPERAZIN-1-YL)METHYL)BENZAMIDE: Similar in having a piperazine group but with a different core structure.

Uniqueness

1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE is unique due to its combination of the phthalazine core with piperidine and piperazine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-4-piperidin-1-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2S/c1-19-10-11-20(18-23(19)33(31,32)30-16-14-28(2)15-17-30)24-21-8-4-5-9-22(21)25(27-26-24)29-12-6-3-7-13-29/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYXEDGQPRBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE
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1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE
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1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE
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1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE
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1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE
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1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE

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